molecular formula C27H42O4 B1253130 Pennogenin CAS No. 507-89-1

Pennogenin

Cat. No. B1253130
CAS RN: 507-89-1
M. Wt: 430.6 g/mol
InChI Key: SYYHBUHOUUETMI-WJOMMTHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pennogenin is a chemical compound, specifically known as (25R)-spirost-5-ene-3beta,17-diol . It is obtained in the enzymatic cleavage of polygonatosides C1 and C2 from the rhizomes of Polygonatum stenophyllum .


Synthesis Analysis

The first synthesis of pennogenin, an aglycone of bioactive components of Chinese traditional medicine named “Chonglou”(Paris), started from diosgenin . The key step for synthesis of pennogenin is the regioselective transformation of cholest-5-en-16,22-dion-3,26-diol to cholest-5,16-dien-22-on-3,26-diol . This can be used to synthesize other bioactive steroids such as cephalostatin and OSW-1 .


Molecular Structure Analysis

Pennogenin has a spirostanol structure . It is an aglycone of bioactive components of Chinese traditional medicine named “Chonglou” .


Chemical Reactions Analysis

A new direction of the reaction of pennogenin diacetate with BF3·Et2O has been found in which the splitting out of the C17-α(OH) group does not take place . The structure of 22-oxo- (20S, 25R)-cholest-5-ene-3b,16α,17α,26-tetraol 3,16-diacetate has been ascribed to one of the reaction products .


Physical And Chemical Properties Analysis

Pennogenin has the molecular formula C27H42O4 and a molecular weight of 430.62 . It is a solid substance with a melting point of 247 °C and a predicted boiling point of 565.0±50.0 °C . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Antifungal Activity

Pennogenin Tetraglycoside, a steroidal saponin isolated from Cestrum nocturnum (Solanaceae), has been found to exhibit antifungal activity against Fusarium kuroshium, the causal agent of Fusarium Dieback . The crude extract, fractions, and Pennogenin Tetraglycoside inhibited the mycelial growth of Fusarium solani and F. kuroshium . F. solani is a cosmopolitan fungal phytopathogen that affects several economically important crops .

Attenuation of Lipid Accumulation

Pennogenin 3-O-β-Chacotrioside (P3C), a steroid glycoside, has been shown to attenuate hypertrophied lipid accumulation by enhancing mitochondrial oxidative capacity . P3C treatment reduced lipid droplet accumulation and decreased the expression of adipogenic and lipogenic factors, including PPARγ and C/EBPα . It also upregulated the expression of fatty acid oxidation-related genes such as PGC1α and CPT1a .

Enhancement of Mitochondrial Oxidative Capacity

P3C treatment increased mitochondrial respiration and ATP generation . It also increased the protein expression of mitochondrial oxidative phosphorylation in hypertrophied adipocytes . This suggests that P3C could serve as a natural lipid-lowering agent, reducing lipogenesis and enhancing mitochondrial oxidative capacity .

Potential Therapeutic Agent for Obesity-Related Diseases

Given its effects on lipid accumulation and mitochondrial oxidative capacity, P3C may be a promising candidate as a therapeutic agent for obesity-related diseases .

Suppressive Activity on Oxidative Stress

Pennogenin (aglycone moiety) has been reported to exhibit a significant suppressive activity on oxidative stress .

Hemostasis

Both the aglycone and sugar moieties of pennogenin glycosides are essential for their pharmacologic actions on hemostasis .

Safety And Hazards

Pennogenin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Pennogenin-3-O-α-L-Rhamnopyranosyl-(1→2)-[α-L-Rhamnopyranosyl-(1→3)]-β-D-Glucopyranoside (Spiroconazol A) isolated from Dioscorea bulbifera L. var. sativa induces autophagic cell death by p38 MAPK activation in NSCLC cells . This suggests potential therapeutic applications in the treatment of NSCLC .

properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-8,16-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4/c1-16-7-12-26(30-15-16)17(2)27(29)23(31-26)14-22-20-6-5-18-13-19(28)8-10-24(18,3)21(20)9-11-25(22,27)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYHBUHOUUETMI-WJOMMTHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80903924
Record name Pennogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pennogenin

CAS RN

507-89-1
Record name Pennogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pennogenin
Reactant of Route 2
Pennogenin
Reactant of Route 3
Pennogenin
Reactant of Route 4
Pennogenin
Reactant of Route 5
Pennogenin
Reactant of Route 6
Pennogenin

Q & A

Q1: What is pennogenin?

A1: Pennogenin is a steroidal sapogenin, meaning it serves as the core structure for various steroidal saponins. It's found in several plant species, notably those belonging to the genus Paris (e.g., Paris polyphylla) which are traditionally used in Chinese medicine.

Q2: What are the primary sources of pennogenin?

A2: Pennogenin is primarily found in plants of the genus Paris, particularly Paris polyphylla var. yunnanensis. Other sources include Trillium tschonoskii, Paris quadrifolia, and Aspidistra species. [, , , , ]

Q3: What is the chemical structure of pennogenin?

A3: Pennogenin is a spirostanol steroid with a hydroxyl group at position 3. Its molecular formula is C27H42O4 and its molecular weight is 430.6 g/mol. [, , , ]

Q4: Can you provide details about the spectroscopic data of pennogenin?

A4: While specific spectroscopic data for pennogenin itself isn't extensively discussed in the provided papers, many focus on the spectroscopic characterization of its glycosylated forms (pennogenin saponins). Techniques like 1D and 2D NMR (including 1H NMR, 13C NMR, DEPT, HSQC, HMBC), and mass spectrometry (MS) are commonly used for structure elucidation. [, , , ]

Q5: How does the structure of pennogenin differ from diosgenin?

A5: Both are spirostanol steroids, but a key difference lies in the presence of an additional hydroxyl group at the C-17 position in pennogenin. This difference significantly influences their reactivity and biological activity. [, ]

Q6: What is the significance of the hydroxyl group at the C-3 position of pennogenin?

A6: The C-3 hydroxyl group is the primary site for glycosylation, leading to the formation of various pennogenin saponins. The type and linkage of the sugar moieties significantly impact the biological activity of these compounds. [, ]

Q7: What are pennogenin glycosides?

A7: Pennogenin glycosides, or pennogenin saponins, are formed by the attachment of sugar molecules (like glucose, rhamnose, arabinose) to the pennogenin aglycone, primarily at the C-3 hydroxyl group. These sugar moieties play a crucial role in the biological activity and pharmacological properties of the resulting compounds. [, , , ]

Q8: What are some notable biological activities exhibited by pennogenin glycosides?

A8: Pennogenin glycosides have been reported to exhibit a range of biological activities, including:

  • Platelet aggregation: Certain pennogenin glycosides act as strong platelet agonists, promoting hemostasis and inducing platelet aggregation. This activity has been linked to their use in traditional medicine for treating abnormal uterine bleeding. []
  • Cytotoxicity: Some pennogenin saponins have demonstrated cytotoxic activity against various cancer cell lines, including leukemia, cervical, breast, and liver cancer cells. [, , ]
  • Antifungal activity: Several studies have highlighted the antifungal potential of pennogenin glycosides, particularly against Fusarium species. One study identified a pennogenin tetraglycoside as a potential inhibitor of Fusarium kuroshium, a causal agent of Fusarium dieback. []
  • Induction of myometrial contraction: Research suggests that pennogenin tetraglycoside can stimulate rat myometrial contractions by enhancing MLC20 phosphorylation, mediated by the PLC-IP3 and RhoA/ROK signaling pathways. []

Q9: How do structural modifications of pennogenin glycosides affect their activity?

A9: Structure-activity relationship (SAR) studies suggest that both the aglycone (pennogenin) and the sugar moieties are essential for the biological activity of pennogenin glycosides.

  • Aglycone: Modifications to the pennogenin core, such as the introduction of double bonds or additional hydroxyl groups, can influence its interactions with target molecules and consequently alter its activity. [, ]
  • Sugar moieties: The type, number, sequence, and linkage of sugar molecules attached to pennogenin significantly impact the compound's solubility, bioavailability, and interaction with biological targets. For example, increasing the number of sugar units generally enhances the water solubility of the saponin. [, , , ]

Q10: Are there any analytical methods for the quantification of pennogenin and its glycosides?

A10: Yes, several analytical methods have been developed for the characterization and quantification of pennogenin and its glycosides, including:

  • High-performance liquid chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is widely used for the separation and quantification of pennogenin glycosides in plant extracts and biological samples. [, , , ]
  • Ultra high-performance liquid chromatography (UHPLC): UHPLC offers enhanced resolution and sensitivity compared to traditional HPLC, allowing for faster and more efficient analysis of complex mixtures. []
  • Gas chromatography-mass spectrometry (GC-MS): GC-MS is particularly useful for analyzing volatile compounds and can be used to identify and quantify pennogenin after hydrolysis of its glycosides. []

Q11: Has the pharmacokinetics of pennogenin diglycoside been studied?

A11: Yes, at least one study investigated the pharmacokinetics of pennogenin diglycoside in rats. The study developed a sensitive HPLC-MS method for quantifying the compound in rat plasma and applied it to study its pharmacokinetic profile after intravenous and oral administration. []

Q12: What are the potential applications of pennogenin and its derivatives?

A12: The diverse biological activities of pennogenin glycosides make them promising candidates for various applications, including:

  • Development of new drugs: The cytotoxic and antifungal activities of certain pennogenin glycosides suggest potential for developing new anticancer and antifungal agents. [, , , ]
  • Hemostatic agents: The potent platelet-aggregating activity of some pennogenin glycosides could be exploited for developing novel hemostatic drugs for controlling bleeding. [, ]
  • Traditional medicine: Given their long history of use in traditional Chinese medicine, pennogenin-containing plants and their extracts could be further explored for their therapeutic potential in treating various ailments. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.